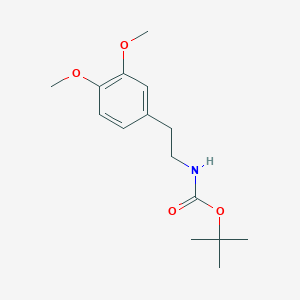![molecular formula C24H21N5O2S B289981 1-[6-(3,5-dimethylpyrazol-1-yl)-13-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-12-yl]ethanone](/img/structure/B289981.png)
1-[6-(3,5-dimethylpyrazol-1-yl)-13-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-12-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound, which includes a pyrazole ring, a methoxyphenyl group, and a thienopyrimidine core, makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves its interaction with specific molecular targets and pathways. The pyrazole ring and thienopyrimidine core are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Used in the synthesis of metal-organic frameworks (MOFs) with unique adsorption properties.
Uniqueness
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone stands out due to its combination of a pyrazole ring, methoxyphenyl group, and thienopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C24H21N5O2S |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
1-[6-(3,5-dimethylpyrazol-1-yl)-13-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-12-yl]ethanone |
InChI |
InChI=1S/C24H21N5O2S/c1-12-10-13(2)29(28-12)23-22-21(25-11-26-23)20-19(16-6-8-17(31-5)9-7-16)18(15(4)30)14(3)27-24(20)32-22/h6-11H,1-5H3 |
InChI-Schlüssel |
WHANYNYIXFOKKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC=NC3=C2SC4=NC(=C(C(=C34)C5=CC=C(C=C5)OC)C(=O)C)C)C |
Kanonische SMILES |
CC1=CC(=NN1C2=NC=NC3=C2SC4=NC(=C(C(=C34)C5=CC=C(C=C5)OC)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)
![tert-butyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B289902.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)
![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)


![4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione](/img/structure/B289912.png)
![N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine](/img/structure/B289913.png)
![1-[5-amino-13-(4-chlorophenyl)-6-imino-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-12-yl]ethanone](/img/structure/B289914.png)
![1-[11-(4-chlorophenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289915.png)
![1-[11-(4-methoxyphenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289916.png)
![9-(4-chlorophenyl)-14-(4-methoxyphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289918.png)
![1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289921.png)
![ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate](/img/structure/B289922.png)
